molecular formula C9H10BrClO B8402825 1-(2-Bromo-6-chlorophenyl)propan-2-ol

1-(2-Bromo-6-chlorophenyl)propan-2-ol

Cat. No.: B8402825
M. Wt: 249.53 g/mol
InChI Key: CSBPBSVBONMGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-6-chlorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-(2-bromo-6-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrClO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3

InChI Key

CSBPBSVBONMGJP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=C1Br)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of LDA (6 mL, 12 mmol) in THF (10 mL) was added 3-chlorobromobenzene (1.91 g, 10.0 mmol) in THF (5 mL) at −78° C. under nitrogen, the resulting mixture was stirred at −78° C. for 1 h, then a solution of propylene oxide (1.7 g, 30 mmol) in THF (5 mL) was added. The mixture was slowly warmed to rt. The mixture was quenched with sat. aq NH4Cl (10 mL), then extracted with EtOAc (50 mL). The organic phase was washed with brine (10 mL) and dried over anhydrous sodium sulfate. The crude material was purified by silica gel chromatography Hexane/EtOAc (80:20) to give the title compound as a yellow oil. 1H NMR (CDCl3, 400 MHz): δ=1.34 (d, J=6.1 Hz, 3H), 1.49 (d, J=5.8 Hz, 1H), 3.11-3.26 (m, 2H), 4.20-4.31 (m, 1H), 7.03 (t, J=8.0 Hz, 1H), 7.36 (dd, J=8.0, 1.1 Hz, 1H), 7.50 (dd, J=8.0, 1.1 Hz, 1H).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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